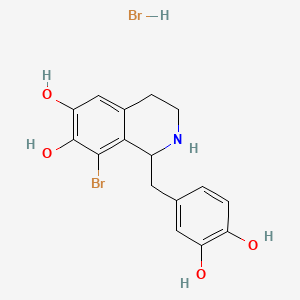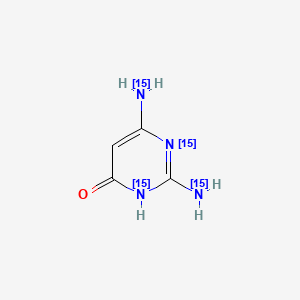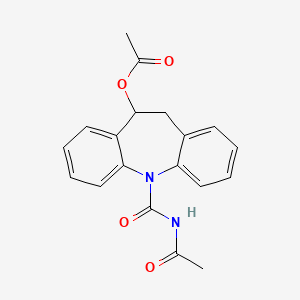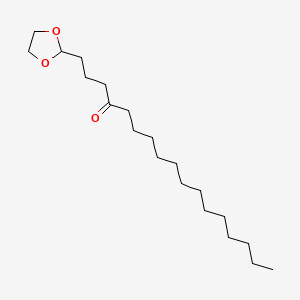
Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H21NO2 It is a derivative of cyclohexane, featuring an ethyl ester group and an aminoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the desired functional groups.
Formation of Intermediate: Cyclohexanone is first converted to ethyl 4-oxocyclohexane-1-carboxylate through an esterification reaction.
Amination: The intermediate is then subjected to reductive amination using reagents such as ammonium hydroxide and a suitable catalyst like Raney nickel to introduce the aminoethyl group.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cyclohexanone are esterified using ethanol and an acid catalyst.
Reductive Amination: The intermediate is then subjected to reductive amination in large reactors, using industrial-grade catalysts and reagents.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques, followed by rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of cyclohexane derivatives on biological systems, including their interactions with enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, or metabolic processes, depending on its specific structure and functional groups.
類似化合物との比較
Ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate can be compared with other similar compounds:
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, leading to slightly different chemical properties and reactivity.
Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate: This compound has an aminomethyl group instead of an aminoethyl group, affecting its steric and electronic properties.
Cyclohexane derivatives: Other cyclohexane derivatives with different substituents can be compared based on their chemical reactivity and applications
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
ethyl 4-(1-aminoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h8-10H,3-7,12H2,1-2H3 |
InChIキー |
XAJLBPBAAFLFFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCC(CC1)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)

![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)


![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)


![1h-Pyrrolo[3,2-B]Pyridin-7-Amine Hydrochloride](/img/structure/B13858799.png)

![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
